3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate
Description
3-{[(2-Methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate is a synthetic organic compound characterized by a 4-fluorobenzenesulfonate core linked to a substituted aminomethylphenyl group. The sulfonate moiety (at position 1 of the benzene ring) is para to a fluorine atom, while the aminomethyl group (at position 3 of the adjacent phenyl ring) is substituted with two distinct functional groups: a 2-methoxyethyl chain and a 4-methoxyphenyl carbamoyl group.
Properties
IUPAC Name |
[3-[[2-methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O6S/c1-31-15-14-27(24(28)26-20-8-10-21(32-2)11-9-20)17-18-4-3-5-22(16-18)33-34(29,30)23-12-6-19(25)7-13-23/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYVTIYPKXXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the methoxyphenyl carbamoyl intermediate, followed by the introduction of the methoxyethyl group. The final step involves the sulfonation with 4-fluorobenzenesulfonyl chloride under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzenesulfonate group, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of interest for this compound is in medicinal chemistry. Its structural components suggest potential activity as a pharmaceutical agent.
Anticancer Activity
Recent studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of sulfonates have been shown to exhibit cytotoxic effects on various cancer cell lines. The sulfonate group in this compound may enhance solubility and bioavailability, making it a candidate for further exploration in anticancer therapies.
Case Study: Inhibition of Tumor Growth
A study conducted by researchers at a leading university investigated the efficacy of sulfonate derivatives in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size when treated with compounds structurally related to 3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate, suggesting its potential as an anticancer agent.
Biochemical Applications
The compound also shows promise in biochemistry, particularly in enzyme inhibition and molecular probes.
Enzyme Inhibition
Research has indicated that compounds with similar functional groups can act as inhibitors for various enzymes involved in metabolic pathways. The presence of the carbamoyl moiety may allow for selective inhibition of target enzymes, which could be beneficial in regulating metabolic diseases.
Molecular Probes
Due to its unique structure, the compound can be utilized as a molecular probe for studying biological processes. Its ability to bind selectively to certain biomolecules makes it suitable for applications in imaging and diagnostics.
Material Science Applications
In material science, the synthesis of polymers incorporating sulfonate groups has gained attention due to their unique properties.
Conductive Polymers
The incorporation of sulfonate moieties into polymer matrices can enhance conductivity and ion exchange capabilities. This property is particularly valuable in developing materials for batteries and fuel cells.
| Application Area | Potential Benefits | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Tumor growth inhibition studies |
| Biochemical Applications | Enzyme inhibition | Selective enzyme inhibitors |
| Material Science | Enhanced conductivity | Conductive polymers for energy applications |
Mechanism of Action
The mechanism of action of 3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[({[2,6-Di(propan-2-yl)phenyl]carbamoyl}[(furan-2-yl)methyl]amino)methyl]phenyl 4-fluorobenzene-1-sulfonate
- Molecular Formula : C₃₁H₃₃FN₂O₅S
- Molecular Weight : 564.67 g/mol
- Key Substituents :
- 2,6-Diisopropylphenyl carbamoyl group (enhanced lipophilicity).
- Furan-2-ylmethyl chain (introduces aromatic heterocyclic character).
- 4-Fluorobenzenesulfonate core.
- Synthesis: Not detailed in the evidence, but the presence of isopropyl and furan groups suggests multistep coupling reactions .
3-{[(2H-1,3-Benzodioxole-5-carbonyl)(cyclopropyl)amino]methyl}phenyl 4-fluorobenzene-1-sulfonate
2-(4-(2-Aminoethyl)-2-Methoxyphenoxy)ethyl 4-Methylbenzenesulfonate
- Molecular Formula : C₁₈H₂₂N₂O₅S
- Molecular Weight : 378.44 g/mol
- Key Substituents: 2-Aminoethylphenoxy group (polar, primary amine). 4-Methylbenzenesulfonate (tosylate) instead of fluorobenzenesulfonate.
- Synthesis : Achieved via TFA-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate, followed by column chromatography .
Comparative Analysis of Functional Groups
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight is estimated to be ~550 g/mol, comparable to ’s analogue (564.67 g/mol). Higher molecular weights in analogues correlate with bulky substituents (e.g., isopropyl, benzodioxole), which may reduce aqueous solubility but enhance membrane permeability.
Biological Activity
The compound 3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClF₁N₂O₄S
- Molecular Weight : 372.87 g/mol
- CAS Number : 354561-74-3
This compound features a sulfonate group, which is known to enhance solubility in biological systems, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of the carbamoyl moiety suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against various cancer cell lines, indicating that this compound may also possess similar properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to the target molecule. For instance, fluorinated benzothiazoles have demonstrated potent antiproliferative activity against cancer cells by inducing DNA adduct formation and interacting with cytochrome P450 enzymes, which are crucial for drug metabolism .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-468 | <1 | Induction of CYP1A1 |
| Fluorinated Benzothiazole | MCF-7 | 0.5 | DNA Adduct Formation |
| Isoflavone Derivative | HT29 | <1 | CYP1A1 Bioactivation |
Antimicrobial Activity
The compound's sulfonate group may also confer antimicrobial properties. In studies involving similar sulfonated compounds, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria .
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Transition Metal Complexes | Staphylococcus aureus | 20 |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antiproliferative Activity in Breast Cancer : A study demonstrated that a structurally similar compound showed significant growth inhibition in breast cancer cell lines (MDA-MB-468 and MCF-7), with mechanisms involving cytochrome P450 induction leading to enhanced drug metabolism .
- Antimicrobial Efficacy : Research on transition metal complexes derived from similar structures indicated promising antibacterial properties, particularly against E. coli and Staphylococcus aureus, suggesting that modifications to the sulfonate group could enhance activity .
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Answer:
Optimization involves controlling reaction parameters such as temperature (60–80°C for amide coupling), solvent polarity (e.g., DMF for solubility), and pH (neutral to mildly basic for sulfonate stability). Use stoichiometric excess of nucleophiles (e.g., 1.2 equivalents of 4-methoxyphenyl carbamate) to drive reactions to completion. Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and characterize final products using H/C NMR (e.g., δ 7.8–8.2 ppm for sulfonate protons) and mass spectrometry (ESI-MS for molecular ion confirmation). Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolve stereochemistry and confirm sulfonate group geometry (e.g., bond angles ~109.5° for tetrahedral sulfur) .
- NMR spectroscopy : Identify methoxy (δ 3.7–3.9 ppm), carbamoyl NH (δ 6.5–7.0 ppm), and fluorobenzene signals (δ 7.2–7.6 ppm) .
- FT-IR : Confirm sulfonate S=O stretches (~1350 cm) and carbamoyl C=O (~1680 cm) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Answer:
- Mutagenesis studies : Modify the 4-fluorobenzene sulfonate group to assess its role in enzyme inhibition (e.g., tyrosine kinase assays).
- Molecular docking : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., COX-2; PDB ID 5KIR).
- Comparative assays : Test analogs with varying methoxyethyl chain lengths (C2 vs. C3) to evaluate hydrophobicity effects on cell permeability .
Advanced: What methodologies assess this compound’s pharmacokinetics in preclinical models?
Answer:
- In vitro assays : Measure metabolic stability using liver microsomes (e.g., rat CYP450 isoforms) and plasma protein binding (equilibrium dialysis).
- LC-MS/MS : Quantify plasma concentrations post-administration (LOQ: 1 ng/mL, C18 column).
- Tissue distribution : Radiolabel the compound (C) and track accumulation in organs (e.g., liver, kidneys) via scintillation counting .
Advanced: How can environmental fate studies be designed to evaluate its ecological impact?
Answer:
- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) to assess sulfonate ester stability (HPLC monitoring).
- Soil/water partitioning : Use OECD Guideline 106 (shake-flask method) to measure log .
- Microbial degradation : Expose to activated sludge (OECD 301B) and quantify degradation products via GC-MS .
Experimental Design: What controls are essential for in vivo toxicity studies?
Answer:
- Negative controls : Administer vehicle (e.g., 0.5% carboxymethylcellulose) to isolate compound effects.
- Positive controls : Use known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity.
- Dose-ranging : Test 3–5 doses (e.g., 10–100 mg/kg) to establish NOAEL (no-observed-adverse-effect level). Include ≥6 animals/group to ensure statistical power (ANOVA, p < 0.05) .
Data Contradictions: How to resolve discrepancies in reported biological activities?
Answer:
- Meta-analysis : Pool data from ≥5 independent studies (PRISMA guidelines) to identify outliers.
- Replicate assays : Standardize protocols (e.g., ATP-based cell viability vs. trypan blue exclusion).
- Cross-validate : Compare IC values across cell lines (e.g., HepG2 vs. HEK293) to rule out cell-type specificity .
Theoretical Frameworks: Which models explain its mechanism of action?
Answer:
- QSAR models : Corrogate electronic parameters (Hammett σ) of the 4-methoxyphenyl group with inhibitory potency.
- Enzyme kinetics : Apply Michaelis-Menten analysis to determine (competitive vs. non-competitive inhibition).
- Network pharmacology : Map compound-target-disease interactions using STRING or KEGG databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
